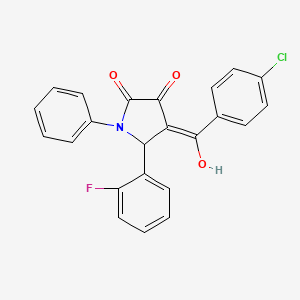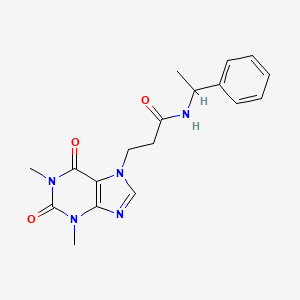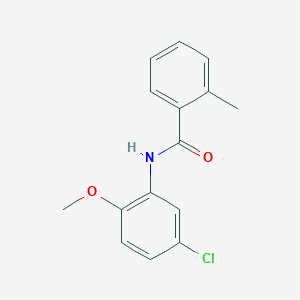![molecular formula C20H23NO3 B5434849 (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5434849.png)
(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol, also known as MBCP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MBCP is a piperidine derivative that possesses unique chemical properties that make it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol is not fully understood, but it is believed to interact with specific receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various biological processes such as cell survival, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This compound has also been shown to inhibit the production of inflammatory mediators by suppressing the activity of COX-2. In vivo studies have shown that this compound can reduce tumor growth and angiogenesis in animal models.
実験室実験の利点と制限
One of the main advantages of using (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol in lab experiments is its specificity towards certain biological targets. This compound has been shown to interact with specific receptors and enzymes, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
将来の方向性
There are several future directions for research on (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol. One area of interest is the development of this compound analogs that possess improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of this compound in regulating autophagy, a cellular process that is involved in various biological processes such as cell survival and apoptosis. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for treating inflammatory diseases and cancer.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer research and inflammatory diseases. The synthesis of this compound is relatively straightforward, and it possesses unique chemical properties that make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol can be synthesized by reacting 2'-methyl-2-biphenylcarboxylic acid with piperidine and formaldehyde. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol has been used in various scientific research studies due to its ability to interact with specific biological targets. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(2-methylphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-6-2-3-7-16(14)17-8-4-5-9-18(17)20(24)21-11-10-15(13-22)19(23)12-21/h2-9,15,19,22-23H,10-13H2,1H3/t15-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRDCSDQXVHPSQ-BEFAXECRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)N3CCC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)N3CC[C@@H]([C@H](C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol](/img/structure/B5434780.png)
![3-(4-methoxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5434790.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5434800.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2-methylpiperidine](/img/structure/B5434804.png)
![N-(4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5434812.png)
![7-acetyl-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434815.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5434822.png)
![4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5434836.png)
![N-ethyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434842.png)


![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5434872.png)